3,5-Dimethylthiophenol CAS number and properties
3,5-Dimethylthiophenol CAS number and properties
An In-Depth Technical Guide to 3,5-Dimethylthiophenol
Introduction
3,5-Dimethylthiophenol, also known as 3,5-dimethylbenzenethiol or 5-mercapto-m-xylene, is an organic building block with the CAS number 38360-81-5 .[1][2] This aromatic thiol is a valuable reagent in organic synthesis, serving as a precursor for more complex molecules. Its utility stems from the reactive thiol group attached to a dimethyl-substituted benzene ring, which allows for a variety of chemical transformations. This guide provides a comprehensive overview of its properties, applications, and handling for researchers, scientists, and professionals in drug development.
Physicochemical Properties
3,5-Dimethylthiophenol is typically a colorless to pale yellow liquid with a characteristic stench.[3][4][5] Its key properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 38360-81-5 | [2] |
| Molecular Formula | C₈H₁₀S | [1][6] |
| Molecular Weight | 138.23 g/mol | [1][2] |
| Appearance | Colorless to pale yellow clear liquid | [3][6] |
| Boiling Point | 216-217 °C at 760 mmHg | [3][7] |
| Density | 1.015-1.027 g/cm³ at 25 °C | [7] |
| Refractive Index | 1.567-1.571 at 20 °C | [3][6] |
| Flash Point | 85 °C (185 °F) | [3][7] |
| Storage Temperature | Room temperature, under an inert atmosphere | [5][7] |
Safety and Handling
As a combustible liquid, 3,5-Dimethylthiophenol requires careful handling to avoid ignition.[8] It is also classified as causing skin and serious eye irritation, and may cause respiratory irritation.[9]
Precautionary Measures:
-
Engineering Controls: Work in a well-ventilated area, preferably a fume hood, to minimize inhalation of vapors.[4][8]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[4][8] For large-scale operations, a NIOSH/MSHA approved respirator may be necessary.[4]
-
Handling: Keep away from heat, sparks, and open flames.[9] Avoid contact with skin and eyes.[9] Do not eat, drink, or smoke when using this product.[5][8]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place under an inert atmosphere.[5][7][8] It is incompatible with strong oxidizing agents and strong bases.[10]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[9]
Applications in Chemical Synthesis
3,5-Dimethylthiophenol is primarily utilized as a chemical intermediate in organic synthesis.[11] Its nucleophilic thiol group readily participates in various reactions, making it a versatile building block.
Key Applications:
-
Preparation of Lithiated Arenethiols: It serves as a starting reagent for the preparation of Lithium 2-lithio-3,5-dimethylbenzenethiolate.[12][13]
-
Synthesis of Thioethers: It can be used to synthesize complex thioethers, such as 1,1,2-trichloro-4-(3,5-dimethylphenylthio)-1-buten-3-yne and 1,1,2,4-tetrachloro-4-(3,5-dimethylphenylthio)-1,3-butadiene.[12][13]
Thiophene derivatives, in general, are significant in medicinal chemistry due to their diverse biological activities and are found in several FDA-approved drugs.[14] The electron-rich nature of the thiophene ring allows for interactions with various biological targets.[14]
Conceptual Synthesis Workflow
While specific industrial synthesis methods for 3,5-dimethylthiophenol are proprietary, a common laboratory-scale approach for preparing substituted thiophenols involves the reduction of the corresponding arylsulfonyl chloride. This conceptual workflow outlines the key steps.
Caption: Conceptual workflow for the synthesis of 3,5-Dimethylthiophenol.
Experimental Protocol: Synthesis of a Thioether
The following is a representative protocol for a reaction utilizing 3,5-dimethylthiophenol as a starting material, based on its documented use in the preparation of vinyl thioethers.[12][13]
Objective: To synthesize a vinyl thioether via the reaction of 3,5-dimethylthiophenol with an appropriate electrophile.
Materials:
-
3,5-Dimethylthiophenol
-
A suitable base (e.g., sodium hydroxide, potassium carbonate)
-
An electrophilic partner (e.g., a polychlorinated alkene)
-
An appropriate solvent (e.g., ethanol, acetonitrile)
-
Standard laboratory glassware and work-up reagents
Step-by-Step Procedure:
-
Deprotonation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3,5-dimethylthiophenol in the chosen solvent.
-
Add the base portion-wise at room temperature to deprotonate the thiol and form the more nucleophilic thiophenolate.
-
Nucleophilic Attack: To the resulting solution, add the electrophilic reagent dropwise. The reaction may be exothermic, so cooling might be necessary.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, quench the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography or distillation to obtain the desired thioether.
Caption: Workflow for the synthesis of a thioether from 3,5-Dimethylthiophenol.
Conclusion
3,5-Dimethylthiophenol is a key organic intermediate with well-defined properties and important applications in chemical synthesis. A thorough understanding of its characteristics, coupled with stringent adherence to safety protocols, is essential for its effective and safe utilization in research and development, including the synthesis of potentially bioactive molecules.
References
-
National Institute of Standards and Technology (NIST). 3,5-Dimethylthiophenol. In NIST Chemistry WebBook. Retrieved from [Link]
-
The Good Scents Company. 3,5-dimethyl thiophenol. Retrieved from [Link]
-
LookChem. 3,5-Dimethylthiophenol. Retrieved from [Link]
-
Fisher Scientific. SAFETY DATA SHEET - 2,5-Dimethylthiophenol. Retrieved from [Link] (Note: This is for an isomer, but provides relevant safety information for dimethylthiophenol).
-
Organic Syntheses. A General Procedure for the Preparation of Thiophenols. Retrieved from [Link]
- Google Patents. CN104761435A - Preparation method of 3,5-dimethylphenol.
-
PrepChem.com. Preparation of 3,5-dimethylphenol. Retrieved from [Link]
- Google Patents. CN111187188A - Synthesis method of substituted thiophenol.
-
Market Publishers. CAS 38360-81-5 3,5-Dimethylthiophenol Chemical Report & Database. Retrieved from [Link]
-
Hossain, M. I., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. 3,5-Dimethylthiophenol [webbook.nist.gov]
- 2. 38360-81-5|3,5-Dimethylthiophenol|BLD Pharm [bldpharm.com]
- 3. 3,5-dimethyl thiophenol, 38360-81-5 [thegoodscentscompany.com]
- 4. fishersci.no [fishersci.no]
- 5. 3,5-Dimethylbenzenethiol | 38360-81-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. 3,5-Dimethylthiophenol, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. 3,5-Dimethylthiophenol|lookchem [lookchem.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
- 11. pdf.marketpublishers.com [pdf.marketpublishers.com]
- 12. 3,5-DIMETHYLTHIOPHENOL | 38360-81-5 [chemicalbook.com]
- 13. 3,5-Dimethylbenzenethiol 90 38360-81-5 [sigmaaldrich.com]
- 14. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
